CID 87140580
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H20N2NaO4S |
|---|---|
Molecular Weight |
443.5 g/mol |
InChI |
InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28); |
InChI Key |
YNJQJQQYPDKUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Synthesis Strategy
CID 87140580 is synthesized via a modular approach involving:
- Amidation : Coupling of a substituted benzoyl chloride with a sulfonamide intermediate under basic conditions.
- Cyclization : Acid-catalyzed intramolecular Friedel-Crafts reaction to form the xanthene core.
- Sodium salt formation : Neutralization with sodium hydroxide to yield the final product.
Representative Reaction Scheme:
- Step 1 :
$$ \text{R-COCl} + \text{H}2\text{N-SO}2\text{-Ar} \xrightarrow{\text{Et}3\text{N, DMF}} \text{R-CONH-SO}2\text{-Ar} $$ - Step 2 :
$$ \text{R-CONH-SO}2\text{-Ar} \xrightarrow{\text{H}2\text{SO}_4, 80^\circ\text{C}} \text{Xanthene intermediate} $$ - Step 3 :
$$ \text{Xanthene intermediate} + \text{NaOH} \rightarrow \text{this compound} $$
Purification and Characterization
Chromatographic Techniques
Scalability and Industrial Adaptation
Challenges in Scale-Up
Chemical Reactions Analysis
Types of Reactions
CID 87140580 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
CID 87140580 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 87140580 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Structural comparisons often focus on substituent patterns, stereochemistry, and functional groups. For instance:
- Oscillatoxin D (CID 101283546) features a macrocyclic lactone structure with methyl and hydroxyl groups, while its derivative 30-methyl-oscillatoxin D (CID 185389) includes additional methyl substitutions that enhance hydrophobicity .
- Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267) differ in hydroxylation and side-chain modifications, which influence their binding affinities to enzymes like CYP1A2 .

Table 1: Structural and Functional Comparison of Selected Compounds
| Compound (CID) | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Oscillatoxin D (101283546) | Macrocyclic lactone | Methyl, hydroxyl | Cytotoxic, antimicrobial |
| 30-Methyl-oscillatoxin D (185389) | Macrocyclic lactone | Methyl, methoxy | Enhanced membrane permeability |
| Betulin (72326) | Pentacyclic triterpene | Hydroxyl, alkene | Anti-inflammatory, antiviral |
| 3-O-Caffeoyl betulin (10153267) | Triterpene derivative | Caffeoyl ester | Improved enzyme inhibition |
Physicochemical Properties
Key parameters such as solubility, polarity, and bioavailability are critical for drug design:
- CID 658727 (C₆H₄N₂OS) has a TPSA (Topological Polar Surface Area) of 51.35 Ų and moderate GI absorption, whereas CID 59200652 (C₇H₈BrNO₂) exhibits higher BBB permeability due to its lower TPSA (31.35 Ų) .
- Oscillatoxin derivatives show variable solubility in organic solvents, influenced by methyl group positioning .
Table 2: Physicochemical Properties
| Compound (CID) | Molecular Formula | TPSA (Ų) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| CID 658727 | C₆H₄N₂OS | 51.35 | 1.82 | 0.864 (DMSO) |
| CID 59200652 | C₇H₈BrNO₂ | 31.35 | 2.45 | 0.864 (Water) |
| Oscillatoxin D (101283546) | C₂₉H₄₂O₇ | 94.83 | 4.20 | Insoluble in H₂O |
Q & A
Q. Basic
- Step 1 : Use databases (PubMed, SciFinder, Reaxys) with search terms combining "this compound" with keywords like "synthesis," "mechanism," or "toxicity."
- Step 2 : Prioritize primary sources (peer-reviewed articles, patents) over reviews or secondary summaries.
- Step 3 : Map contradictions (e.g., divergent results in catalytic efficiency or metabolic pathways) using tools like PRISMA flow diagrams.
- Step 4 : Annotate findings in a matrix, highlighting methodological differences (e.g., assay conditions, sample purity) that may explain discrepancies .
How should experimental designs for this compound balance specificity and generalizability?
Q. Basic
- Control Variables : Standardize parameters (temperature, solvent purity, instrumentation calibration) to minimize noise.
- Replication : Include triplicate measurements for key outcomes (e.g., IC50 values).
- Blinding : Use double-blind protocols in pharmacological studies to reduce bias.
- Validation : Cross-verify results with orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .
What methodological strategies ensure data integrity in large-scale studies on this compound?
Q. Basic
- Pre-Validation : Calibrate instruments using certified reference materials.
- Audit Trails : Document raw data, processing steps, and software versions (e.g., Gaussian for computational modeling).
- Fraud Mitigation : Embed attention-check questions in surveys or use blockchain-backed lab notebooks for traceability .
How can researchers resolve contradictions in published data on this compound’s bioactivity?
Q. Advanced
- Root-Cause Analysis : Compare experimental conditions (e.g., pH, cell lines) across conflicting studies.
- Meta-Analysis : Apply statistical models (random-effects) to quantify heterogeneity.
- Replication Studies : Reproduce key experiments under standardized protocols, reporting negative results transparently .
What advanced techniques enhance reproducibility in this compound synthesis and characterization?
Q. Advanced
- Protocol Transparency : Publish step-by-step synthesis procedures with purity thresholds (e.g., ≥95% by HPLC).
- Open Data : Share crystallography files (CIF), spectral data (NMR, MS), and computational workflows in repositories like Zenodo.
- Collaborative Validation : Engage third-party labs for independent replication .
How can interdisciplinary approaches optimize this compound’s application in drug discovery?
Q. Advanced
- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding modes.
- Systems Biology : Integrate omics data (transcriptomics, proteomics) to map off-target effects.
- Ethnopharmacology : Explore traditional medicinal contexts for novel mechanistic hypotheses .
What ethical considerations arise in translational research involving this compound?
Q. Advanced
- Dual-Use Risk Assessment : Evaluate potential misuse (e.g., toxicity weaponization).
- Informed Consent : Disclose risks in clinical trials, especially for metabolites with unknown long-term effects.
- Data Anonymization : Apply GDPR/CCPA standards when handling human-derived samples .
How should mixed-methods approaches be applied to study this compound’s environmental impact?
Q. Advanced
- Quantitative : Measure biodegradation rates via LC-MS/MS in simulated ecosystems.
- Qualitative : Conduct stakeholder interviews to assess regulatory perceptions.
- Triangulation : Combine ecological modeling with field data to predict bioaccumulation risks .
What post-publication strategies validate this compound research findings?
Q. Advanced
- Peer Review Follow-Up : Submit raw data to platforms like Open Science Framework for public scrutiny.
- Literature Updates : Monitor CiteAlerts for subsequent studies citing your work.
- Retraction Watch : Proactively address errors through corrigenda or errata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

